Cyanoacetohydrazide
Overview
Description
Cyanoacetohydrazide, also known as Cyanoacetic hydrazide, is a chemical compound with the linear formula NCCH2CONHNH2 . It has a molecular weight of 99.09 . It is used in the study of the viral inhibiting activity of some potential antiviral agents .
Synthesis Analysis
Cyanoacetohydrazide has been used as a precursor in reactions leading to the construction of heterocycles . It can act as an ambident nucleophile, that is, as both an N- and C-nucleophile . Upon treatment with various reactants, attack can take place at five possible sites . Reactions of cyanoacetic acid hydrazide with numerous reactants (nucleophiles and electrophiles) are used in the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest .Molecular Structure Analysis
The molecular structure of Cyanoacetohydrazide includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 11 bonds. There are 6 non-H bonds, 2 multiple bonds, 1 rotatable bond, 1 double bond, 1 triple bond, 1 N hydrazine, and 1 nitrile (aliphatic) .Chemical Reactions Analysis
Cyanoacetohydrazide has been used in the synthesis of heterocyclic compounds . In addition to some common heterocyclic compounds, synthesis of other uncommon heterocycles such as thiadiazole, oxadiazole, fused heterocycles, and some seven- and eight-membered heterocycles such as benzodiazepine, oxazepine, and benzoxocine starting with cyanoacetohydrazides and their derivatives is also reported .Physical And Chemical Properties Analysis
Cyanoacetohydrazide is a slightly brown powder . It has a molecular weight of 99.09 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
1. Synthesis of Heterocyclic Compounds
- Summary of the Application: Cyanoacetohydrazides are used as precursors in reactions leading to the construction of heterocycles . This includes common heterocyclic compounds and uncommon ones such as thiadiazole, oxadiazole, fused heterocycles, and some seven- and eight-membered heterocycles like benzodiazepine, oxazepine, and benzoxocine .
- Methods of Application: The application of cyanoacetohydrazides in heterocyclic synthesis involves different types of reactions, including cyclocondensation and cyclization . The results are arranged in terms of the type of heterocycle formed, from five-, six-, seven-, to eight-membered and fused rings .
- Results or Outcomes: The main outcome of this application is the synthesis of a wide variety of heterocyclic compounds. This substrate can act as an ambident nucleophile, that is, as both an N- and C-nucleophile .
2. Synthesis of Hydrazide-Hydrazone Derivatives
- Summary of the Application: Cyanoacetohydrazide is used in the synthesis of hydrazide-hydrazone derivatives, which are then utilized in the synthesis of coumarin, pyridine, thiazole, and thiophene derivatives with antitumor activity .
- Methods of Application: The reaction of cyanoacetyl hydrazine with 3-acetylpyridine gives the hydrazide-hydrazone derivative. This compound undergoes a series of heterocyclization reactions to give new heterocyclic compounds .
- Results or Outcomes: The newly synthesized products showed high inhibitory effects against three cancer cell lines, namely breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) .
3. Synthesis of Condensed Pyrazoles
- Summary of the Application: Cyanoacetohydrazide can be easily self-cyclized to afford a new versatile reagent namely 3-amino-5-pyrazolone, which has extensive use in the synthesis of condensed pyrazoles .
- Methods of Application: The self-cyclization of cyanoacetohydrazide leads to the formation of 3-amino-5-pyrazolone. This compound can then be used in further reactions to synthesize condensed pyrazoles .
- Results or Outcomes: The main outcome of this application is the synthesis of condensed pyrazoles, which are important heterocyclic compounds with various applications in medicinal chemistry .
4. Synthesis of Condensed Pyrazoles
- Summary of the Application: Cyanoacetohydrazide can be easily self-cyclized to afford a new versatile reagent namely 3-amino-5-pyrazolone, which has extensive use in the synthesis of condensed pyrazoles .
- Methods of Application: The self-cyclization of cyanoacetohydrazide leads to the formation of 3-amino-5-pyrazolone. This compound can then be used in further reactions to synthesize condensed pyrazoles .
- Results or Outcomes: The main outcome of this application is the synthesis of condensed pyrazoles, which are important heterocyclic compounds with various applications in medicinal chemistry .
Safety And Hazards
Future Directions
Cyanoacetohydrazide has been used in the synthesis of a wide variety of heterocyclic compounds . It has been claimed that a number of hydrazide hydrazone derivatives possess interesting bioactivity . Future research may focus on exploring these bioactivities and developing new synthetic methods using Cyanoacetohydrazide.
properties
IUPAC Name |
2-cyanoacetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O/c4-2-1-3(7)6-5/h1,5H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHBOJANXDKUQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046572 | |
Record name | Cyacetacide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
SOL IN ALCOHOL; VERY SOL IN WATER; PRACTICALLY INSOL IN ETHER | |
Record name | ACETIC ACID, CYANO-, HYDRAZIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2701 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
VET: PARASITES LOOSEN THEIR HOLD AFTER TREATMENT & ARE MOVED UPWARD BY CILIARY ACTION. GOOD RESULTS ARE MECHANICALLY IMPAIRED BY TENACIOUS MUCOUS OR INFLAMMATORY EXUDATES. | |
Record name | ACETIC ACID, CYANO-, HYDRAZIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2701 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Cyacetacide | |
Color/Form |
STOUT PRISMS FROM ALCOHOL | |
CAS RN |
140-87-4 | |
Record name | Cyanoacetic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=140-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyacetacide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140874 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyanoacetohydrazide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24261 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyacetacide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyacetacide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.944 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYACETACIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40H59YCS67 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ACETIC ACID, CYANO-, HYDRAZIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2701 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
114.5-115 °C | |
Record name | ACETIC ACID, CYANO-, HYDRAZIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2701 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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